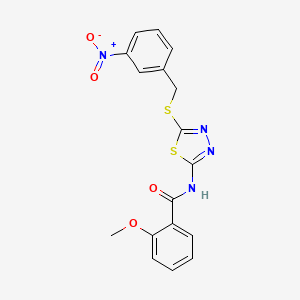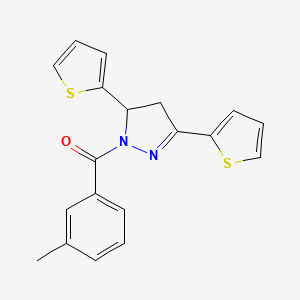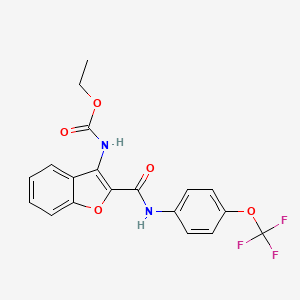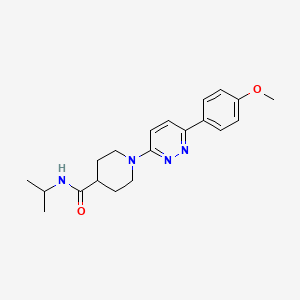![molecular formula C26H25Cl2N3O3 B2537715 1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1024533-31-0](/img/structure/B2537715.png)
1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as anticancer agents, with various substitutions on the phenyl rings leading to different biological activities .
Synthesis Analysis
The synthesis of related isoquinolin-1-yl urea derivatives involves a novel three-component reaction. This reaction includes 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride, yielding 1-(4-haloisoquinolin-1-yl)ureas. These intermediates can then undergo a palladium-catalyzed Suzuki-Miyaura coupling reaction to produce diverse 1-(isoquinolin-1-yl)ureas . Although the specific synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes a 3,4-dihydroisoquinolin-1-yl moiety, which is a common structural feature in many pharmacologically active compounds. The presence of the 3,4-dichlorophenyl and 6,7-dimethoxy groups suggests that the compound could exhibit interesting electronic and steric properties that may influence its biological activity .
Chemical Reactions Analysis
The compound's structure implies that it could participate in reactions typical of ureas and haloaromatic compounds. For instance, the halo groups on the dichlorophenyl ring might be susceptible to nucleophilic aromatic substitution, while the urea functionality could engage in hydrogen bonding or reactions with nucleophiles . The isoquinoline moiety could also undergo various transformations, such as the Hofmann exhaustive methylation, as seen in related compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea" are not provided, related compounds exhibit properties that are significant for their biological activity. For example, the diaryl urea derivatives have shown antiproliferative effects against various cancer cell lines, and their inhibitory activities have been quantified using IC50 values . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the dimethoxy and dichlorophenyl groups, as well as the overall molecular conformation .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea has been a subject of interest in the synthesis of various chemical compounds. For instance, Rheiner and Brossi (1962) detailed the Hofmann exhaustive methylation of a related analgesic compound, leading to specific urea derivatives with notable chemical structures (Rheiner & Brossi, 1962). Similarly, Mujde, Özcan, and Balcı (2011) reported a new method for preparing certain isoquinoline skeletons, highlighting the significance of these structures in chemical synthesis (Mujde, Özcan, & Balcı, 2011).
Antimicrobial Activities
Compounds with structures related to 1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea have been explored for their antimicrobial properties. Patel and Shaikh (2011) synthesized urea derivatives that demonstrated significant antimicrobial activity, suggesting potential applications in this field (Patel & Shaikh, 2011).
Molecular Structure and Conformation
The study of molecular structures and conformations is another important application. Sarveswari et al. (2012) investigated the molecular conformation and crystal packing of certain substituted phenylquinolines, which are structurally related to the compound (Sarveswari et al., 2012).
Corrosion Inhibition
The urea derivatives similar to the compound have also been examined for their corrosion inhibition properties. Mistry et al. (2011) studied the effect of triazinyl urea derivatives as corrosion inhibitors for mild steel, indicating a potential industrial application of such compounds (Mistry et al., 2011).
BRAF Kinase Inhibition
In the medical field, some derivatives have been identified as inhibitors of BRAF kinase. Holladay et al. (2011) described aryl phenyl ureas with a quinazolinoxy substituent as potent inhibitors, showing promise in therapeutic applications (Holladay et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O3/c1-33-24-13-18-9-10-29-23(20(18)14-25(24)34-2)12-16-3-6-19(7-4-16)31-26(32)30-15-17-5-8-21(27)22(28)11-17/h3-8,11,13-14H,9-10,12,15H2,1-2H3,(H2,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBCBXCVIASCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NCC4=CC(=C(C=C4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)


![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)
![Methyl 3-(2,3-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2537641.png)





![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2537649.png)


